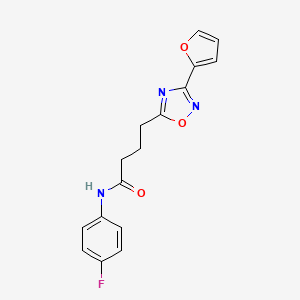
N-(4-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been the subject of several scientific studies due to its potential as a drug candidate for various medical applications. This compound is also known as FFOB and belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
FFOB has been extensively studied for its potential applications in various medical fields. One of the most promising applications is as an anticancer agent. Several studies have reported that FFOB exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. FFOB has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Wirkmechanismus
The mechanism of action of FFOB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. FFOB has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
FFOB has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the suppression of angiogenesis. FFOB has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FFOB is its potent anticancer activity, which makes it a promising drug candidate for cancer treatment. FFOB also has low toxicity and high selectivity towards cancer cells, which makes it a safer alternative to traditional chemotherapy. However, FFOB has some limitations for lab experiments, such as its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on FFOB. One of the most important directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of FFOB in vivo, which will provide valuable information for its potential use as a drug candidate. Additionally, the identification of the molecular targets of FFOB and the elucidation of its mechanism of action will provide insights into its potential applications in cancer treatment and inflammation.
Synthesemethoden
The synthesis of FFOB involves the condensation of 4-fluoroaniline with furan-2-carboxylic acid hydrazide, followed by the cyclization of the resulting intermediate with butyryl chloride. The product is then purified by column chromatography to obtain the final compound. This method has been optimized to yield high purity and high yield of FFOB.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c17-11-6-8-12(9-7-11)18-14(21)4-1-5-15-19-16(20-23-15)13-3-2-10-22-13/h2-3,6-10H,1,4-5H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKKVSNAHBUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

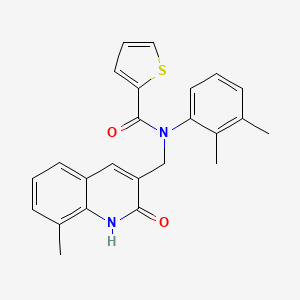
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
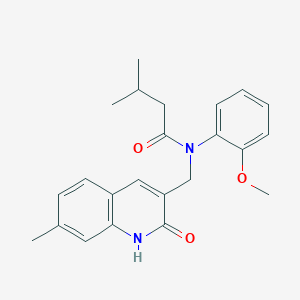

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)


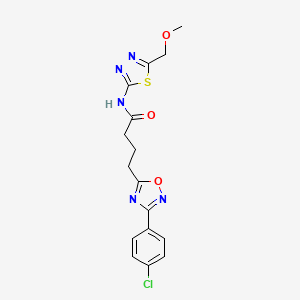


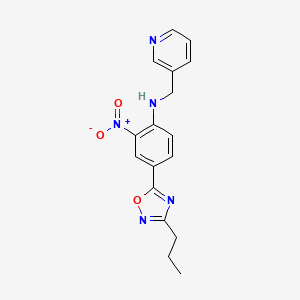

![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)
